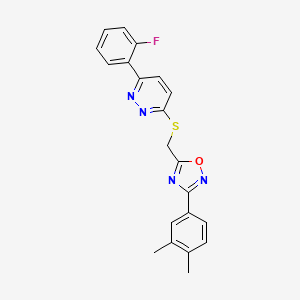
3-(3,4-Dimethylphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H17FN4OS and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,4-Dimethylphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole represents a novel addition to the class of oxadiazole derivatives, which have gained attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The oxadiazole ring is known for its ability to interact with various biological targets, while the pyridazine moiety adds to its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway can be referenced in specialized literature focusing on oxadiazole derivatives and their modifications .
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against a variety of cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity. In particular, similar compounds have shown IC50 values ranging from 2.84 µM to 4.56 µM against MCF-7 and A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 4.25 |
| Other Oxadiazole Derivative | A549 | 4.11 |
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing p53 levels .
- Targeting Enzymes : Oxadiazoles often target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on MCF-7 Cells : A recent study demonstrated that a structurally similar oxadiazole derivative significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited reduced tumor sizes and improved survival rates compared to controls, suggesting strong potential for further clinical development .
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-13-7-8-15(11-14(13)2)21-23-19(27-26-21)12-28-20-10-9-18(24-25-20)16-5-3-4-6-17(16)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGSYRIRIQRPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














